2-((2,4,6-Trinitrophenyl)thio)ethanol
2-((2,4,6-Trinitrophenyl)thio)ethanol
Brand Name:
Vulcanchem
CAS No.:
55548-91-9
VCID:
VC21312298
InChI:
InChI=1S/C8H7N3O7S/c12-1-2-19-8-6(10(15)16)3-5(9(13)14)4-7(8)11(17)18/h3-4,12H,1-2H2
SMILES:
C1=C(C=C(C(=C1[N+](=O)[O-])SCCO)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C8H7N3O7S
Molecular Weight:
289.22 g/mol
2-((2,4,6-Trinitrophenyl)thio)ethanol
CAS No.: 55548-91-9
Cat. No.: VC21312298
Molecular Formula: C8H7N3O7S
Molecular Weight: 289.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55548-91-9 |
|---|---|
| Molecular Formula | C8H7N3O7S |
| Molecular Weight | 289.22 g/mol |
| IUPAC Name | 2-(2,4,6-trinitrophenyl)sulfanylethanol |
| Standard InChI | InChI=1S/C8H7N3O7S/c12-1-2-19-8-6(10(15)16)3-5(9(13)14)4-7(8)11(17)18/h3-4,12H,1-2H2 |
| Standard InChI Key | ZJTJZEBQOQZCTI-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])SCCO)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])SCCO)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator